Stigmast-5-en-3-ol, octadecanoate, (3beta)-

Catalog No.
S13183835
CAS No.
34137-25-2
M.F
C47H84O2
M. Wt
681.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stigmast-5-en-3-ol, octadecanoate, (3beta)-

CAS Number

34137-25-2

Product Name

Stigmast-5-en-3-ol, octadecanoate, (3beta)-

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

Molecular Formula

C47H84O2

Molecular Weight

681.2 g/mol

InChI

InChI=1S/C47H84O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h27,36-38,40-44H,8-26,28-35H2,1-7H3/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1

InChI Key

ZXGIHLGVUYXAEI-QXKOIZLYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C

18:0 Sitosteryl ester is a triterpenoid.
Stigmast-5-en-3-ol, octadecanoate, (3beta)- is a natural product found in Monascus pilosus, Drypetes gossweileri, and other organisms with data available.

Stigmast-5-en-3-ol, octadecanoate, (3beta)- is a chemical compound characterized by its structure as a derivative of stigmastanol, a type of phytosterol. Its molecular formula is C47H84O2C_{47}H_{84}O_2 with a molecular weight of 704.12 g/mol. This compound features a long-chain fatty acid (octadecanoate) esterified to the hydroxyl group at the C-3 position of the stigmast-5-en-3-ol structure, which is itself recognized for its role in plant metabolism and various biological activities. Stigmast-5-en-3-ol is also referred to by several synonyms, including gamma-sitosterol and Clionasterol, and has applications in both pharmaceutical and nutritional fields .

Typical of sterols and esters:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield stigmast-5-en-3-ol and octadecanoic acid.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The double bond in the steroid structure may be reduced under specific conditions to yield saturated derivatives.
  • Esterification: It can react with other alcohols to form different esters, expanding its application potential.

These reactions are significant in modifying its properties for various applications .

Stigmast-5-en-3-ol exhibits various biological activities:

  • Antioxidant Activity: This compound has been shown to possess antioxidant properties, helping to scavenge free radicals and reduce oxidative stress .
  • Hepatoprotective Effects: Studies indicate that it may protect liver cells from damage caused by toxins such as carbon tetrachloride .
  • Anti-inflammatory Properties: It has been suggested that stigmast-5-en-3-ol may modulate inflammatory responses in biological systems .
  • Cholesterol-Lowering Effects: Like other phytosterols, it may help reduce cholesterol absorption in the intestines .

The synthesis of stigmast-5-en-3-ol, octadecanoate can be achieved through several methods:

  • Extraction from Plant Sources: It can be isolated from various plant oils that contain phytosterols.
  • Chemical Synthesis:
    • Starting with stigmastanol, an esterification reaction with octadecanoic acid can yield stigmast-5-en-3-ol, octadecanoate.
    • This process often involves activating the carboxylic acid to facilitate the formation of the ester bond.
  • Biotransformation: Utilizing microbial fermentation processes to convert sterols into their respective esters is another viable method .

Stigmast-5-en-3-ol, octadecanoate has several applications:

  • Pharmaceuticals: Used in formulations for its medicinal properties, particularly in liver health supplements.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving heart health and lowering cholesterol levels.
  • Cosmetics: Employed as an ingredient in skin care products due to its moisturizing properties.
  • Food Industry: Utilized as a food additive for enhancing nutritional profiles .

Stigmast-5-en-3-ol shares structural similarities with several other phytosterols and sterols. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Beta-SitosterolC29H50OC_{29}H_{50}OCommonly found in plant oils; cholesterol-lowering properties
CampesterolC28H48OC_{28}H_{48}OSimilar structure; involved in lipid metabolism
StigmasterolC29H48OC_{29}H_{48}OKnown for anti-inflammatory effects
ErgosterolC28H44OC_{28}H_{44}OFound in fungi; important for cell membrane integrity

Uniqueness

Stigmast-5-en-3-ol, octadecanoate is unique due to its specific esterified structure that combines the properties of both a sterol and a long-chain fatty acid, allowing it to exhibit distinct biological activities not fully shared by its counterparts. Its specific role as both a plant metabolite and marine metabolite further distinguishes it within this class of compounds .

XLogP3

18.3

Hydrogen Bond Acceptor Count

2

Exact Mass

680.64713192 g/mol

Monoisotopic Mass

680.64713192 g/mol

Heavy Atom Count

49

UNII

923PUN8451

Dates

Last modified: 08-10-2024

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